1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
This compound's structural components, such as the tetrahydroquinoline and pyrrolidine segments, have been subjects of interest in synthetic chemistry, aiming to develop novel compounds with potential biological activities. The synthesis of related quinoline and pyrrolidine derivatives through various chemical reactions highlights the versatility and importance of these structural motifs in medicinal chemistry.
Synthesis of Quinoline Derivatives : Studies have described the synthesis of quinoline derivatives through reactions involving intermediates similar to the structural components of the specified compound. These synthetic routes offer pathways to a broad range of biologically active compounds (Phillips & Castle, 1980; Lu & Shi, 2007).
C-H Functionalization and Redox-Annulations : The C-H functionalization of cyclic amines like pyrrolidine, leading to redox-annulations with α,β-unsaturated carbonyl compounds, demonstrates the synthetic utility of these structures in constructing complex molecules (Kang et al., 2015).
Potential Biological Activities
The structural analogs of this compound have been investigated for their potential biological activities, particularly as anticancer agents and in the modulation of biological receptors:
Anticancer Agents : Compounds with structural similarities have been evaluated for their anticancer properties, specifically targeting topoisomerase I, an enzyme critical for DNA replication. The modifications at specific positions of these compounds significantly influence their biological activity (Ruchelman et al., 2004).
Receptor Modulation : Research into similar compounds has also explored their role in modulating receptors within the central nervous system, offering insights into their potential therapeutic applications. These studies highlight the compound's relevance in developing new drugs with specific receptor activities (Wang et al., 2011).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-10-6-7-18-13-19(8-9-23(18)28)24(29-11-4-5-12-29)17-26-25(30)27-20-14-21(31-2)16-22(15-20)32-3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRSDMHGTZFXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.